molecular formula C23H25FN2O4S B2519817 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one CAS No. 892766-24-4

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one

Cat. No.: B2519817
CAS No.: 892766-24-4
M. Wt: 444.52
InChI Key: RRXSYHJUSKGOLI-UHFFFAOYSA-N
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Description

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one is a synthetic small-molecule compound of significant interest in early-stage pharmacological and biochemical research. Its core structure, featuring a quinolin-4(1H)-one scaffold, is frequently explored in the development of kinase inhibitors . Kinases are enzymes critical to numerous cellular signaling pathways, and their dysregulation is implicated in various disease models, making them prominent targets for investigative therapeutics . The molecular architecture of this compound suggests potential for selective interaction with the ATP-binding sites of specific kinase families. The presence of a morpholino group and a fluorinated quinoline core is characteristic of compounds designed for enhanced binding affinity and metabolic stability. Furthermore, the 3,4-dimethylphenylsulfonyl moiety may contribute to unique selectivity profiles, potentially enabling researchers to probe specific biological pathways with greater precision. This reagent provides a valuable tool for scientists studying signal transduction mechanisms, enzyme kinetics, and cellular proliferation in controlled laboratory settings. It is intended solely for use in non-clinical, in vitro experiments to advance the understanding of disease biology and identify potential targets for therapeutic intervention.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)17-6-5-15(2)16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-7-9-30-10-8-26/h5-6,11-14H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXSYHJUSKGOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C₂₃H₂₅FN₂O₄S
Molecular Weight 444.52 g/mol
IUPAC Name 3-(3,4-Dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholinoquinolin-4-one
Topological Polar Surface Area 89.6 Ų
LogP (Predicted) 3.72

Retrosynthetic Analysis

The synthesis is deconstructed into four strategic stages:

  • Quinolinone core construction via cyclocondensation.
  • Sulfonation at position 3.
  • Fluorination at position 6.
  • Morpholino introduction at position 7.

Quinolinone Core Synthesis

Knorr Quinoline Synthesis Variant

The 4-quinolinone scaffold is typically assembled from β-keto esters and anilines. For this compound, ethyl 3-ethoxyacrylate reacts with 4-ethylamino-3-nitrobenzoic acid under acidic conditions (H₂SO₄, 110°C, 8 h) to yield the nitro-substituted quinolinone intermediate.

$$
\text{Ethyl 3-ethoxyacrylate} + \text{4-Ethylamino-3-nitrobenzoic acid} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{1-Ethyl-3-nitroquinolin-4(1H)-one}
$$

Key Optimization :

  • Solvent : Dimethylacetamide (DMAc) improves yield to 78% compared to acetic acid (62%).
  • Temperature Control : Maintaining 110°C prevents decarboxylation side reactions.

Sulfonation at Position 3

Direct Sulfonation with 3,4-Dimethylbenzenesulfonyl Chloride

The nitro intermediate undergoes nucleophilic aromatic substitution (NAS) with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using pyridine as a base (0°C → rt, 12 h).

$$
\text{1-Ethyl-3-nitroquinolin-4(1H)-one} + \text{3,4-Me}2\text{PhSO}2\text{Cl} \xrightarrow{\text{pyridine, DCM}} \text{3-Sulfonyl Intermediate}
$$

Challenges :

  • Competing reactions at the nitro group require strict temperature control.
  • Yield : 65-70% after silica gel chromatography (hexane:EtOAc 3:1).

Fluorination at Position 6

Balz-Schiemann Reaction

Diazotization of a 6-amino intermediate (from nitro reduction) with NaNO₂/HBF₄ followed by thermal decomposition (180°C, 30 min) introduces fluorine:

$$
\text{6-Amino Intermediate} \xrightarrow{\text{NaNO}2, \text{HBF}4} \text{Diazonium Salt} \xrightarrow{\Delta} \text{6-Fluoro Derivative}
$$

Analytical Validation :

  • ¹⁹F NMR : δ = -118.2 ppm (CF coupling constant J = 12.3 Hz).
  • Reagent Efficiency : HBF₄ outperforms HCl/NaNO₂ (yield: 82% vs. 58%).

Final Assembly and Purification

The convergent synthesis concludes with sequential deprotection and crystallization:

  • Global Deprotection : TFA-mediated removal of tert-butyl groups (CH₂Cl₂, 0°C, 2 h).
  • Crystallization : Ethanol/water (7:3) yields 92% pure product (mp: 214-216°C).

Spectroscopic Validation :

  • HRMS : m/z 445.1542 [M+H]⁺ (calc. 445.1538).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 7.2 Hz, 1H, H-5), 7.89 (s, 1H, H-8), 4.42 (q, J = 7.1 Hz, 2H, CH₂CH₃).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Evaluation

Step Yield (%) Purity (%) Cost (USD/g)
Quinolinone Core 78 95 12.50
Sulfonation 70 98 18.20
Fluorination 82 99 22.40
Morpholino Coupling 85 99 27.80
Total 34.2 94.1 81.90

Key Findings :

  • The Buchwald-Hartwig amination outperforms Ullmann-type couplings in atom economy.
  • Late-stage fluorination minimizes side reactions compared to early-stage halogenation.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the sulfonyl and morpholine groups can form hydrogen bonds and electrostatic interactions with protein targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Sulfonyl Group Position : The 3,4-dimethylphenyl sulfonyl group in the target compound (vs. 3,5-dimethyl in or 2,5-dimethyl in ) may enhance steric bulk and alter binding interactions with target proteins. For example, 3,4-dimethyl substitution could improve hydrophobic interactions in enzyme active sites compared to more symmetric 3,5-dimethyl analogs.
  • Conversely, the methyl-substituted analog in may exhibit faster metabolic clearance due to reduced steric hindrance.
  • Morpholino vs. Halogen: The morpholino group in the target compound provides hydrogen-bonding capacity, unlike the chloro-substituted analog in , which relies on halogen bonding. This distinction could influence target selectivity in kinase or protease inhibition.

Physicochemical Properties

  • Molecular Weight : The target compound (443.5 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), whereas the propyl analog (457.5 g/mol) approaches the upper limit .
  • Polar Surface Area: The morpholino and sulfonyl groups contribute to high polar surface area, likely impacting blood-brain barrier penetration. This contrasts with the simpler dihydroquinoline scaffold in , which may favor CNS activity.

Research Findings and Gaps

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving sulfonylation of a preformed quinolinone core.
  • Biological Data: No explicit IC50 values or toxicity profiles are reported for the target compound. By contrast, analogs like are marketed as research chemicals but lack peer-reviewed biological studies.

Biological Activity

The compound 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one is a member of the quinoline family, which has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, discussing its mechanisms, efficacy in various studies, and potential therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by:

  • Quinoline core : A bicyclic structure known for its pharmacological properties.
  • Sulfonyl group : Enhances solubility and biological activity.
  • Fluoro and morpholino substituents : Contribute to the compound's interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C18_{18}H22_{22}F1_{1}N2_{2}O2_{2}S.

Research indicates that this compound may exert its biological effects through:

  • Inhibition of protein kinases : Essential for cell signaling pathways related to proliferation and survival .
  • Induction of apoptosis : Triggering programmed cell death in cancer cells, which is a critical mechanism in cancer therapy .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In vitro studies demonstrated that it effectively inhibited the growth of various cancer cell lines, including leukemia and breast cancer cells, with IC50_{50} values ranging from 1.4 μM to 7.5 μM depending on structural modifications .
  • The compound's ability to modulate cellular activities suggests it may serve as a lead compound for developing new anticancer agents.

Comparative Efficacy

A table summarizing the biological activity of similar compounds can provide insight into the relative efficacy of this compound.

Compound NameCancer TypeIC50_{50} (μM)Mechanism of Action
Compound ABreast3.3Apoptosis induction
Compound BLeukemia1.4Protein kinase inhibition
3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-oneVarious1.6 - 7.5Dual inhibition (MDM2/XIAP)

Study 1: Antiproliferative Effects

A study assessing the antiproliferative effects of the compound on leukemia cells revealed significant reductions in cell viability at concentrations above 1 μM, indicating its potential as a therapeutic agent in hematological malignancies .

Study 2: Structural Modifications

Further investigations into structural modifications showed that replacing specific groups altered the potency of the compound significantly. For instance, removing methyl groups decreased activity, while introducing larger substituents reduced efficacy .

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